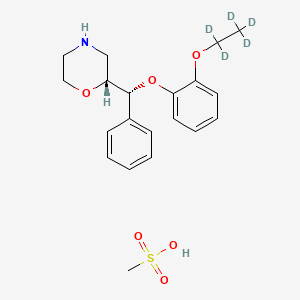

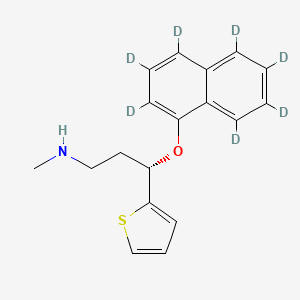

Reboxetine-d5 Mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Reboxetine-d5 Mesylate is a labeled form of Reboxetine . Reboxetine is an antidepressant drug used in the treatment of clinical depression, panic disorder, and ADD/ADHD . Its mesylate (i.e., methanesulfonate) salt is sold under various trade names including Edronax, Norebox, Prolift, Solvex, Davedax, or Vestra .

Molecular Structure Analysis

Reboxetine-d5 Mesylate has a molecular formula of C20H27NO6S and a molecular weight of 414.5 g/mol . It has two chiral centers, but it only exists as two enantiomers, (R,R)- (-)- and (S,S)- (+)-reboxetine .

Physical And Chemical Properties Analysis

Reboxetine-d5 Mesylate has a molecular weight of 414.53 g/mol and a molecular formula of C20H22D5NO6S .

Applications De Recherche Scientifique

Selective Norepinephrine Uptake Inhibition : Reboxetine mesylate is recognized for its potent antidepressant properties, owing to its role as a selective norepinephrine reuptake inhibitor (NRI). It has demonstrated efficacy comparable to traditional antidepressants like imipramine, desipramine, and fluoxetine, with an improved side-effect profile (Wong et al., 2000).

Treatment of Depression : Clinical trials have shown Reboxetine mesylate's effectiveness in treating depression. A randomized, double-blind clinical trial compared its efficacy to fluoxetine, indicating similar success rates in reducing depression symptoms (Chen Yuan-guang, 2006).

Neuroendocrine Effects : Reboxetine affects the monoamine efflux in the rat frontal cortex, particularly under stress conditions. It increases extracellular norepinephrine and dopamine, supporting its role in modifying noradrenergic and dopaminergic systems, which are crucial in the antidepressant mechanism (Page & Lucki, 2002).

Interaction with GABAergic Neurons : Reboxetine has been found to interact with gamma-aminobutyric acid (GABA)-ergic mechanisms in limbic stress circuits. This interaction could potentially modulate the synthesis of GABA in central limbic stress pathways, which may be a significant factor in the antidepressant efficacy of NE reuptake inhibitors (Herman et al., 2003).

Efficacy in Functional Dyspepsia Treatment : Reboxetine mesylate, in combination with cisapride, has shown effectiveness in treating functional dyspepsia, indicating its potential application beyond psychiatric disorders (Huang Xin-gang, 2010).

Clinical Pharmacokinetics : Studies on the pharmacokinetics of Reboxetine reveal insights into its absorption, metabolism, and elimination pathways, aiding in optimizing its clinical use (Fleishaker, 2000).

Social and Cognitive Effects : Research also indicates that Reboxetine can affect social behavior and cognitive processing, potentially offering benefits in social adaptation and treatment of cognitive symptoms in depression (Norbury et al., 2007; Tse & Bond, 2003).

Application in Schizophrenia Treatment : There has been exploration into its use as an add-on therapy to haloperidol in treating schizophrenia, although results have been inconclusive (Schutz & Berk, 2001).

Impact on Specific Depression Symptoms : Reboxetine has been studied for its effects on various Hamilton Depression Rating Scale factors, showing improvements in psychomotor retardation, anxiety, cognitive disturbance, and insomnia in major depressive disorder (Ferguson et al., 2002).

Role in Hippocampal PPARα Expression : Recent research suggests that Reboxetine's antidepressant mechanism might involve promoting hippocampal peroxisome proliferator activated receptor α (PPARα) expression, providing a new perspective on its pharmacological action (Gao et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-HODPIWSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reboxetine-d5 Mesylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)